molecular formula C22H20Cl2FN3O2S B4110375 2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE

2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B4110375
M. Wt: 480.4 g/mol
InChI Key: KQTBTXGRZZNITH-UHFFFAOYSA-N
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Description

2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves several steps:

    Formation of the imidazolidinone core: This step typically involves the reaction of a cyclopropylamine with a suitable carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the 2,4-dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the imidazolidinone core reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-fluorophenylacetamide group: This step involves the reaction of the intermediate compound with 4-fluorophenylacetic acid or its derivatives under coupling conditions, such as using a carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a tool to study biochemical pathways and molecular interactions.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-chlorophenyl)acetamide
  • **2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2FN3O2S/c23-14-2-1-13(18(24)11-14)9-10-27-19(21(30)28(22(27)31)17-7-8-17)12-20(29)26-16-5-3-15(25)4-6-16/h1-6,11,17,19H,7-10,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTBTXGRZZNITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(N(C2=S)CCC3=C(C=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 5
2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[1-CYCLOPROPYL-3-(2,4-DICHLOROPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE

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